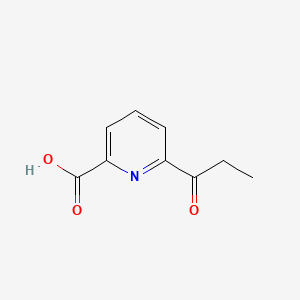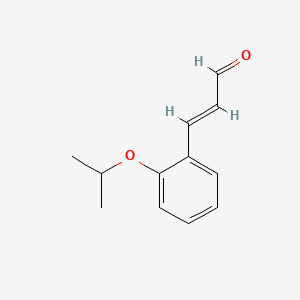![molecular formula C14H18BrN3O2 B13578802 tert-butylN-[(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate](/img/structure/B13578802.png)
tert-butylN-[(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butylN-[(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a brominated imidazo[1,2-a]pyridine moiety, and a carbamate functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate typically involves multiple steps:
-
Formation of the Imidazo[1,2-a]pyridine Core: : The imidazo[1,2-a]pyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor. This step often requires the use of a strong base and a suitable solvent under reflux conditions.
-
Bromination: : The synthesized imidazo[1,2-a]pyridine core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
-
Introduction of the tert-Butyl Group: : The brominated imidazo[1,2-a]pyridine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This step introduces the tert-butyl group and forms the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the imidazo[1,2-a]pyridine moiety. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction: : Reduction reactions can target the bromine atom, converting it to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
-
Substitution: : The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles like amines, thiols; reactions often conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of de-brominated products.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
科学的研究の応用
Chemistry
In chemistry, tert-butylN-[(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the production of polymers and advanced materials.
作用機序
The mechanism of action of tert-butylN-[(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate involves its interaction with specific molecular targets. The brominated imidazo[1,2-a]pyridine moiety is likely to engage in binding interactions with proteins or enzymes, potentially inhibiting their activity. The carbamate group may also play a role in modulating the compound’s biological activity by influencing its pharmacokinetic properties.
類似化合物との比較
Similar Compounds
tert-butylN-[(1R)-1-{8-chloroimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate: Similar structure but with a chlorine atom instead of bromine.
tert-butylN-[(1R)-1-{8-fluoroimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate: Similar structure but with a fluorine atom instead of bromine.
tert-butylN-[(1R)-1-{8-iodoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of tert-butylN-[(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate lies in its bromine atom, which can participate in specific interactions and reactions that other halogenated analogs may not
特性
分子式 |
C14H18BrN3O2 |
|---|---|
分子量 |
340.22 g/mol |
IUPAC名 |
tert-butyl N-[(1R)-1-(8-bromoimidazo[1,2-a]pyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C14H18BrN3O2/c1-9(16-13(19)20-14(2,3)4)11-8-18-7-5-6-10(15)12(18)17-11/h5-9H,1-4H3,(H,16,19)/t9-/m1/s1 |
InChIキー |
SWXAZDNRJYCGAW-SECBINFHSA-N |
異性体SMILES |
C[C@H](C1=CN2C=CC=C(C2=N1)Br)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C1=CN2C=CC=C(C2=N1)Br)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-{6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperidinedihydrochloride](/img/structure/B13578739.png)
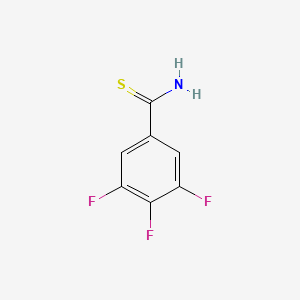
![rac-(2R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)-1,4-dioxane-2-carboxylicacid](/img/structure/B13578751.png)
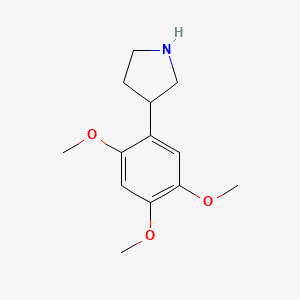
![3-Chloro-5-fluoro-4-[(pyrrolidin-2-yl)methyl]pyridinedihydrochloride](/img/structure/B13578763.png)
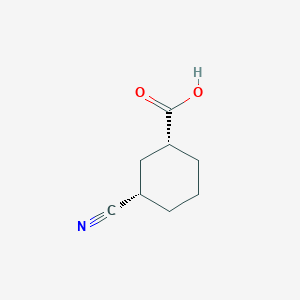

![3-[2-Chloro-5-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13578770.png)
